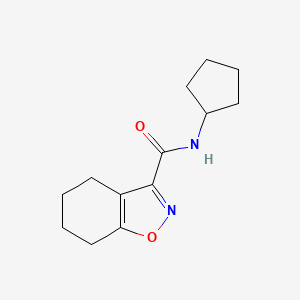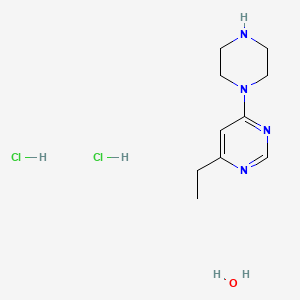
4-ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is a chemical compound with the empirical formula C10H20Cl2N4O . Its molecular weight is 283.20 g/mol . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for this compound is O.Cl.Cl.CCc1cc(ncn1)N2CCNCC2 . The InChI is 1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 . The InChIKey is XRFMAERMTQKDBQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The topological polar surface area is 42 Ų . The compound is covalently bonded and consists of 4 units .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate (MFCD18483549), focusing on six unique applications:
Pharmaceutical Research
4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is often explored in pharmaceutical research for its potential as a therapeutic agent . Its structure, which includes a piperazine ring, is commonly found in compounds with antipsychotic, antidepressant, and anti-inflammatory properties . Researchers investigate its efficacy and safety in treating various conditions, including mental health disorders and chronic inflammation.
Chemical Synthesis
This compound is valuable in chemical synthesis due to its unique pyrimidine and piperazine moieties. It serves as a building block for synthesizing more complex molecules, which can be used in drug development and other chemical industries . Its reactivity and stability make it a preferred choice for creating derivatives with enhanced biological activity.
Biological Studies
In biological studies, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is used to probe cellular mechanisms . Its interactions with various biological targets help scientists understand cell signaling pathways, receptor binding, and enzyme activity . These studies are crucial for developing new therapeutic strategies and understanding disease mechanisms at a molecular level.
Neuroscience Research
Given its structural similarity to compounds that affect the central nervous system, this compound is investigated for its potential neuromodulatory effects . Researchers study its impact on neurotransmitter systems, neuronal excitability, and synaptic plasticity . These studies aim to uncover new treatments for neurological disorders such as epilepsy, depression, and schizophrenia.
Material Science
In material science, 4-Ethyl-6-(1-piperazinyl)pyrimidine dihydrochloride hydrate is explored for its potential in creating novel materials . Its unique chemical properties can be harnessed to develop polymers, coatings, and nanomaterials with specific functionalities . These materials have applications in electronics, biomedicine, and environmental science.
Agricultural Chemistry
This compound is also studied in the field of agricultural chemistry for its potential use as a pesticide or herbicide . Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can protect crops from pests and diseases . Research focuses on its efficacy, environmental impact, and safety for non-target organisms.
Safety and Hazards
Propriétés
IUPAC Name |
4-ethyl-6-piperazin-1-ylpyrimidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH.H2O/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14;;;/h7-8,11H,2-6H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFMAERMTQKDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCNCC2.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

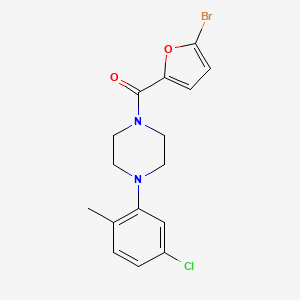
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5906911.png)
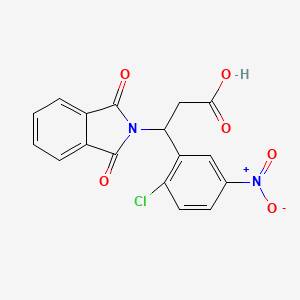
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]dithiophene-2-carboxamide](/img/structure/B5906919.png)
![N'-[(4-methoxyphenyl)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5906926.png)
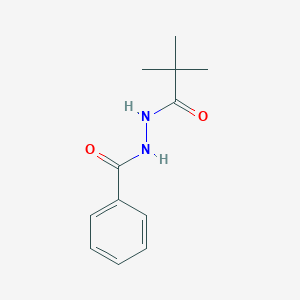


![2-(4-chlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine](/img/structure/B5906941.png)
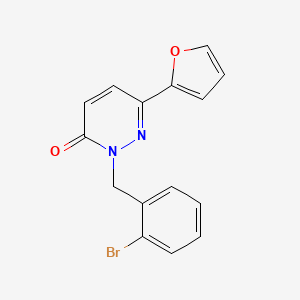
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![3-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5906960.png)
![2-(3-ethoxy-4-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5906967.png)
